molecular formula C2H5N3O B156456 N-(Aminoiminomethyl)formamide CAS No. 4471-51-6

N-(Aminoiminomethyl)formamide

Cat. No.: B156456
CAS No.: 4471-51-6
M. Wt: 87.08 g/mol
InChI Key: XEBPBJPZBUSUEO-UHFFFAOYSA-N
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Mechanism of Action

The mechanism for the reaction was proposed by Wallach and reiterated by Crossley and Moore . The Leuckart-type reaction process can be divided into two random steps, namely, the formation of N-C bonds and the reduction of intermediates by formic acid .

Safety and Hazards

N-(Aminoiminomethyl)formamide is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(Aminoiminomethyl)formamide can be synthesized through several methods. One common approach involves the reaction of formic acid with guanidine derivatives under solvent-free conditions . Another method includes the use of sulfonated rice husk ash as a solid acid catalyst to promote the reaction between aromatic amines and ethyl orthoformate . These procedures typically yield the desired product in good to high yields and short reaction times.

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of carbodiimides using palladium hydroxide or Raney nickel catalysts . This method is favored for its efficiency and scalability, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: N-(Aminoiminomethyl)formamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.

Major Products: The major products formed from these reactions include various amines, oxides, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

N-(Aminoiminomethyl)formamide can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and its significant role in pharmaceutical synthesis. Its ability to act as a nitrogen source in biotechnological applications further distinguishes it from other formamide derivatives .

Properties

IUPAC Name

N-(diaminomethylidene)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5N3O/c3-2(4)5-1-6/h1H,(H4,3,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEBPBJPZBUSUEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90963271
Record name Carbamimidoylmethanimidic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4471-51-6
Record name N-Formylguanidine
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URL https://commonchemistry.cas.org/detail?cas_rn=4471-51-6
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Record name N-(Aminoiminomethyl)formamide
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Record name NSC77929
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Record name Carbamimidoylmethanimidic acid
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Record name N-(aminoiminomethyl)formamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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